molecular formula C13H16N2O3 B7537639 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one

4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one

Cat. No. B7537639
M. Wt: 248.28 g/mol
InChI Key: POZDFJGRDXUZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one, also known as MMBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBO belongs to the class of benzoylpiperazines, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has also been found to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects
4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus (HIV). In addition, 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has been found to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one is also highly soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has several limitations. It is highly toxic and must be handled with care. In addition, 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has a short half-life in vivo, making it difficult to study its effects in animal models.

Future Directions

There are several future directions for the study of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one. One area of research is the development of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one derivatives with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one and the elucidation of its mechanism of action. Finally, the potential therapeutic applications of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one in the treatment of various diseases, including cancer and viral infections, should be further explored.
Conclusion
In conclusion, 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one is a promising compound with diverse biological activities and potential applications in scientific research. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. However, its toxicity and short half-life in vivo are limitations that must be considered. Further research is needed to fully understand the mechanism of action of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one involves the reaction of 3-methoxy-4-methylbenzoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one as a white crystalline solid with a melting point of 235-237°C.

Scientific Research Applications

4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. 4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one has also been found to modulate the activity of various enzymes and receptors, making it a promising candidate for drug discovery.

properties

IUPAC Name

4-(3-methoxy-4-methylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-3-4-10(7-11(9)18-2)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDFJGRDXUZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNC(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-4-methylbenzoyl)piperazin-2-one

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